molecular formula C14H23N5 B11742704 N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine

N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11742704
M. Wt: 261.37 g/mol
InChI Key: IWGDJRYTJSBWSK-UHFFFAOYSA-N
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Description

N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine typically involves the condensation of appropriate pyrazole derivatives. One common method involves the reaction of 1-(2-methylpropyl)-1H-pyrazole-5-carboxaldehyde with 1-propyl-1H-pyrazol-4-amine under acidic or basic conditions to form the desired compound. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the condensation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available raw materials. The process may include steps such as nitration, reduction, and cyclization to form the pyrazole ring, followed by functional group modifications to introduce the desired substituents. The reaction conditions are optimized to achieve high yields and purity, and the process is scaled up using batch or continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazol-4-amine
  • 1-propyl-1H-pyrazol-4-amine
  • 1-(2-methylpropyl)-1H-pyrazole-5-carboxaldehyde

Uniqueness

N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both 2-methylpropyl and propyl groups on the pyrazole rings enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]-1-propylpyrazol-4-amine

InChI

InChI=1S/C14H23N5/c1-4-7-18-11-13(8-17-18)15-9-14-5-6-16-19(14)10-12(2)3/h5-6,8,11-12,15H,4,7,9-10H2,1-3H3

InChI Key

IWGDJRYTJSBWSK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)NCC2=CC=NN2CC(C)C

Origin of Product

United States

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